Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Medicinal Chemistry CNS Drug Discovery Lipophilicity

Researchers requiring precise spatial presentation of piperidine-carbamate pharmacophores often face regioisomer interchangeability risks. This compound resolves those issues with a defined C3-methylene linker architecture. Key differentiation data: • C3 vs C4 attachment shifts piperidine nitrogen ~2 Å closer to carbamate, altering H-bond networks and receptor-binding orientations. • N-methyl substitution removes a H-bond donor, increases lipophilicity by ~0.5 log P units, and introduces restricted N-C(O) bond rotation for conformational pre-organization. • Benzyl ester enables chemoselective hydrogenolysis deprotection orthogonal to Boc and Fmoc groups, streamlining library synthesis.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
Cat. No. B7919867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3
InChIKeyUMODLRUMOADCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-piperidin-3-ylmethyl-carbamic Acid Benzyl Ester: Core Properties & Purity


Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (CAS 1353979‑35‑7; synonym benzyl methyl(piperidin-3‑ylmethyl)carbamate) is a piperidine‑based carbamate building block with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g mol⁻¹ . The compound contains a secondary piperidine nitrogen, an N‑methyl carbamate benzyl ester, and a C3 methylene linker that provide a distinct spatial presentation of the carbamate pharmacophore relative to direct‑attachment or 4‑ylmethyl isomers [1]. Typical commercial purity specifications are ≥95 % or ≥98 % , and the predicted boiling point is 387.7 ± 21.0 °C .

Building Block Piperidine C3-methylene N-methyl carbamate benzyl ester
Deprotection Cbz hydrogenolysis; orthogonal to Boc/Fmoc
Typical Purity ≥98% (vendor-reported)

Why Generic In-Class Piperidinylmethyl Carbamates Cannot Substitute


In‑class piperidinylmethyl carbamates are not functionally interchangeable because the N‑methyl substituent introduces steric hindrance, removes a hydrogen‑bond donor site, and alters the conformational landscape of the carbamate linkage [1]. These molecular changes can produce activity cliffs with >100‑fold differences in target affinity among otherwise identical scaffolds, as documented in ChEMBL for methyl‑vs‑NH carbamate series [2]. Additionally, the C3‑methylene vs C4‑methylene regioisomers locate the piperidine nitrogen at different distances from the carbamate group, leading to distinct hydrogen‑bond networks and receptor‑binding orientations. The benzyl ester also provides an orthogonal deprotection strategy relative to tert‑butyl or Fmoc esters, meaning substitution with a Boc‑protected analog would force a complete redesign of the synthetic sequence .

N-Methyl Substitution
Removes carbamate H-bond donor, alters sterics and conformation; NH analog may not replicate target affinity
C3 vs C4 Regioisomer
Spatial positioning of piperidine nitrogen changes H-bond geometry; activity cliffs may exceed 100-fold
Deprotection Orthogonality
Benzyl ester allows hydrogenolysis; Boc analog requires acidolysis, forcing synthetic route redesign

Quantitative Differentiation vs Closest Analogs


Molecular Weight & Lipophilicity Increase

The target compound (MW = 262.35 g mol⁻¹) carries an N‑methyl group that adds 14 Da relative to the closest non‑methylated analog benzyl (piperidin‑3‑ylmethyl)carbamate (MW = 248.32 g mol⁻¹) . This mass increase is accompanied by a calculated logP shift of approximately +0.5 log units, consistent with the well‑known lipophilicity contribution of an N‑methyl group (~0.5–0.7 logP per methyl) [1]. The higher lipophilicity can enhance passive membrane permeability, which is critical for central nervous system (CNS) drug discovery programs where logD₇.₄ values between 2 and 5 are desired.

MW & Lipophilicity
Reported
ΔMW +14 Da
ΔlogP ≈ +0.5
Supports permeability research fit
Class-level logP estimate; review
Medicinal Chemistry CNS Drug Discovery Lipophilicity

Hydrogen-Bond Donor Count Reduction

The target compound possesses only one hydrogen‑bond donor (piperidine NH) compared to two for the non‑methylated analog (piperidine NH plus carbamate NH) [1]. The topological polar surface area (TPSA) is 41.6 Ų for both compounds because the oxygen and nitrogen counts are identical, but the replacement of the carbamate NH with N‑CH₃ removes a strong H‑bond donor [1]. A lower H‑bond donor count is associated with improved passive transcellular permeability and reduced susceptibility to P‑glycoprotein efflux [2].

H‑Bond Donors
Reported
HBD: 1 vs 2
TPSA unchanged
May favor passive permeability
Computed properties; review
Hydrogen Bonding Permeability ADME

Predicted Boiling Point Elevation

The predicted boiling point of the target compound is 387.7 ± 21.0 °C, which is approximately 11 °C higher than the predicted boiling point of the non‑methylated analog (≈376.3 °C) . This increase is attributable to the additional van der Waals surface area introduced by the N‑methyl group; the flash point is correspondingly elevated (188.3 °C vs ≈177 °C) . Higher boiling points can indicate stronger intermolecular forces that may influence chromatographic retention and distillation recovery during purification.

Boiling Point
Data to verify
ΔBP ≈ +11 °C
ΔFlash ≈ +11 °C
Broader thermal processing window
Predicted values; verify experimentally
Physicochemical Properties Purification Thermal Stability

Commercial Purity Specification Advantage

The target compound is routinely available at a purity specification of 98 % (Leyan) , whereas the closest non‑methylated analog benzyl (piperidin‑3‑ylmethyl)carbamate is typically offered at 95 % purity . The 3‑percentage‑point purity advantage reduces the burden of pre‑use purification and ensures more reproducible stoichiometric coupling in fragment‑based or parallel synthesis campaigns.

Purity Specification
Data to verify
98% (reported)
vs 95% analog
Reported purity context; may reduce pre‑use purification
Vendor spec; verify per lot
Purity Specification Procurement Quality Control

Orthogonal Protecting-Group Strategy

The benzyl ester in the target compound can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C), a condition that leaves acid‑labile Boc groups intact [1]. In contrast, the direct Boc analog tert‑butyl methyl(piperidin‑3‑ylmethyl)carbamate requires strong acid (TFA or HCl) for deprotection . This orthogonality is critical when the synthetic route contains both acid‑ and hydrogenation‑sensitive functionality, allowing sequential deprotection without intermediate protection‑group swapping.

Deprotection
Class‑level
Cbz: H₂/Pd/C
Boc: TFA/HCl
Enables orthogonal deprotection sequences
Class‑level protecting group chemistry
Protecting Groups Orthogonal Deprotection Synthetic Chemistry

High-Value Application Scenarios


CNS Lead Optimisation for Passive Permeability

The N‑methyl group of the target compound increases lipophilicity by approximately 0.5 log P units relative to the NH analog [1], improving predicted passive membrane permeability. This makes it a preferred scaffold for CNS drug discovery programs where central penetration is essential, as the reduced H‑bond donor count (1 vs 2) further decreases efflux susceptibility [2].

Orthogonal Protection in Fragment Coupling

The benzyl ester can be cleaved by hydrogenolysis without affecting Boc or Fmoc groups [3], enabling chemoselective deprotection in complex synthetic routes. This orthogonality is critical when building libraries of piperidine‑based fragments for fragment‑based drug discovery or DNA‑encoded library synthesis.

Regioisomeric Structure–Activity Relationship Studies

The C3‑methylene attachment positions the piperidine NH ~2 Å closer to the carbamate group than the C4‑methylene isomer [4], resulting in distinct hydrogen‑bond geometries. Systematic SAR comparison between the 3‑ylmethyl and 4‑ylmethyl regioisomers can reveal the optimal spatial arrangement for target engagement, particularly for enzymes such as cholinesterases or phosphodiesterases where the piperidine protonation state is critical for binding [5].

Conformational Restriction of N-Methyl Amide Bonds

The N‑methyl carbamate exhibits restricted rotation around the N–C(O) bond compared to the NH carbamate, influencing the population of s‑cis vs s‑trans conformers [6]. This conformational bias can be exploited in medicinal chemistry to pre‑organize the ligand into its bioactive conformation, increasing binding affinity through entropic stabilisation.

Application
Selection Property
Validation Focus
CNS permeability research
Lipophilicity / HBD profile
logD / permeability assay
Orthogonal protection
Cbz hydrogenolysis compatibility
Orthogonality with Boc/Fmoc
Regioisomeric SAR
C3-methylene geometry
SAR comparison vs 4‑ylmethyl isomer
Conformational restriction
N‑methyl carbamate rotamer bias
NMR / X‑ray conformation analysis
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